molecular formula C22H25N5O B1254266 N-1H-indazol-4-yl-N'-(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)urea

N-1H-indazol-4-yl-N'-(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)urea

Cat. No.: B1254266
M. Wt: 375.5 g/mol
InChI Key: SVYGRCSOIPQXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1H-indazol-4-yl-N'-(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)urea, also known as this compound, is a useful research compound. Its molecular formula is C22H25N5O and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

1-(1H-indazol-4-yl)-3-(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)urea

InChI

InChI=1S/C22H25N5O/c28-22(24-19-5-4-6-21-18(19)14-23-26-21)25-20-10-7-15-13-16(8-9-17(15)20)27-11-2-1-3-12-27/h4-6,8-9,13-14,20H,1-3,7,10-12H2,(H,23,26)(H2,24,25,28)

InChI Key

SVYGRCSOIPQXGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)C(CC3)NC(=O)NC4=CC=CC5=C4C=NN5

Synonyms

A 795614
A-795614
A795614
N-1H-indazol-4-yl-N'-(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)urea

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared using the procedure in Example 9, except using methyl 4-({[(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)amino]carbonyl}amino)-1H-indazole-1-carboxylate instead of methyl 4-({[5-tert-butyl-2,3-dihydro-1H-inden-1-yl]amino}carbonyl)amino]-1H-indazole-1-carboxylate. 1H NMR (DMSO-d6) δ 1.09 (t, 1.2H, Et2O), 1.40-2.20 (br m, 7H), 2.52-2.59 (m, 1H), 2.84-2.96 (m, 1H), 2.96-3.07 (m, 1H), 3.38 (q, 0.8H, Et2O), 3.52 (m, 4H), 5.24 (m, 1H), 5.76 (s, 0.2H, CH2Cl2), 7.05 (d, 1H), 7.21 (m, 1H), 7.33 (m, 1H), 7.50 (d, 1H), 7.65-7.77 (m, 3H), 8.29 (s, 1H), 9.15 (s, 1H); MS (ESI+) 376 (M+H)+; Elemental: Calculated for C22H25N5O.2HCl.0.1CH2Cl2-0.2Et2O: C58.31, H6.24, N14.85; Found: C58.22, H6.54, N15.00.
Name
methyl 4-({[(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)amino]carbonyl}amino)-1H-indazole-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1H-indazole-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)n1ncc2c(NC(=O)NC3CCc4cc(N5CCCCC5)ccc43)cccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.